Brexpiprazole

Catalog No.
S522024
CAS No.
913611-97-9
M.F
C25H27N3O2S
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brexpiprazole

CAS Number

913611-97-9

Product Name

Brexpiprazole

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one, brexpiprazole, Rexulti

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

The exact mass of the compound Brexpiprazole is 433.1824 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Schizophrenia

  • Efficacy and Safety: Several clinical trials have investigated the efficacy and safety of Brexpiprazole in treating schizophrenia. These studies generally show that Brexpiprazole is effective in reducing positive and negative symptoms of schizophrenia, with a good tolerability profile [].
  • Mechanism of Action: Researchers are still working to fully understand the mechanism by which Brexpiprazole exerts its antipsychotic effects. However, it's believed to work by modulating the activity of dopamine and serotonin neurotransmitters in the brain.

Investigative Use in Other Mental Health Conditions

There is ongoing research exploring the potential benefits of Brexpiprazole in treating other mental health conditions beyond schizophrenia. Here are some examples:

  • Schizoaffective Disorder: Studies are investigating the effectiveness of Brexpiprazole in managing symptoms associated with schizoaffective disorder, a condition characterized by a combination of psychotic and mood episodes [].
  • Bipolar Disorder: Preliminary research suggests Brexpiprazole may be helpful as an adjunctive treatment for bipolar disorder, particularly in managing manic and depressive episodes [].

Brexpiprazole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and as an adjunctive treatment for major depressive disorder. It is marketed under the trade name Rexulti. The chemical structure of brexpiprazole is characterized by its formula C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S and its systematic name is 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one. This compound exhibits a unique pharmacological profile, functioning as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while acting as an antagonist at several other serotonin and adrenergic receptors .

The exact mechanism of action of Brexpiprazole is not fully understood []. However, research suggests it disrupts the transmission of dopamine and serotonin, two neurotransmitters involved in mood, cognition, and behavior []. This disruption is believed to help regulate these neurotransmitters and improve symptoms in certain mental health conditions.

Brexpiprazole undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These enzymes facilitate the oxidation of brexpiprazole into its major metabolite, DM-3411, which is not considered pharmacologically active. The metabolic pathway is crucial for understanding the drug's pharmacokinetics and potential interactions with other medications .

Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups to the aromatic rings.
  • N-dealkylation: Removal of alkyl groups from nitrogen atoms in the piperazine moiety.
  • Conjugation: Formation of glucuronides for excretion.

Brexpiprazole's biological activity is attributed to its interaction with various neurotransmitter receptors:

  • Dopamine Receptors: Acts as a partial agonist at D2 (K_i = 0.30 nM) and D3 (K_i = 1.1 nM) receptors, contributing to its antipsychotic effects.
  • Serotonin Receptors: Functions as a partial agonist at 5-HT1A (K_i = 0.12 nM) and an antagonist at 5-HT2A (K_i = 0.47 nM), 5-HT2B (K_i = 1.9 nM), and 5-HT7 (K_i = 3.7 nM), which may help in mood stabilization .
  • Adrenergic Receptors: Antagonistic activity at alpha adrenergic receptors (α1A, α1B, α1D, α2C) enhances its therapeutic profile against anxiety and agitation.

  • Formation of the quinolinone core through cyclization reactions involving substituted anilines.
  • Introduction of the piperazine moiety, which can be achieved via nucleophilic substitution reactions.
  • Alkylation with a butoxy group to form the final compound.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Brexpiprazole has several clinical applications:

  • Schizophrenia Treatment: Effective in managing symptoms such as hallucinations, delusions, and cognitive deficits.
  • Adjunctive Therapy for Depression: Used alongside antidepressants for patients who do not achieve sufficient relief from depression alone.
  • Management of Agitation in Alzheimer’s Disease: Provides symptomatic relief for agitation associated with dementia .

Brexpiprazole shares similarities with other atypical antipsychotics but has distinct characteristics that set it apart:

CompoundMechanism of ActionKey Differences
AripiprazolePartial agonist at D2/D3; antagonist at 5-HT2AHigher intrinsic activity at D2 receptor
LurasidoneAntagonist at 5-HT2A; partial agonist at 5-HT1AMore potent serotonin receptor activity
RisperidoneAntagonist at D2 and 5-HT2AMore pronounced side effects related to prolactin
QuetiapineAntagonist at multiple serotonin and dopamine receptorsGreater sedative effects due to H1 antagonism

Brexpiprazole's unique profile as a serotonin-dopamine activity modulator allows it to provide therapeutic benefits with potentially fewer side effects related to dopamine receptor activation compared to its predecessors .

Brexpiprazole (CAS: 913611-97-9) is a complex heterocyclic compound with the molecular formula C25H27N3O2S and molecular weight of 433.57 g/mol [1] [2]. The IUPAC name is 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1,2-dihydroquinolin-2-one, representing its sophisticated structural architecture comprising three key pharmacophoric units: a quinolinone core, a benzothiophene moiety, and a piperazine linker [3].

The quinolinone moiety construction represents a fundamental challenge in the synthetic sequence. Classical approaches utilize 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a precursor, obtained through cyclization of 3-hydroxyaniline derivatives [7] [8]. The tetrahydroquinolinone undergoes subsequent oxidative aromatization to yield the desired quinolin-2(1H)-one framework [8]. Alternative methodologies employ direct quinolinone construction through Friedländer condensation or metal-catalyzed cyclization reactions [7].

The benzothiophene component synthesis involves multiple pathways. The most established route utilizes 4-chlorobenzo[b]thiophene-2-carboxylic acid as a decarboxylation precursor [9] [10]. This intermediate undergoes thermal decarboxylation under controlled conditions to yield 4-chlorobenzo[b]thiophene in high yields [9]. The decarboxylation process requires careful temperature control and the presence of appropriate bases such as diazabicycloundecene (DBU) to facilitate the reaction while preventing side product formation [9] [11].

The piperazine coupling partner, 1-(benzo[b]thiophen-4-yl)piperazine, represents the critical link between the benzothiophene and quinolinone fragments [12]. This intermediate can be synthesized through multiple approaches, including nucleophilic aromatic substitution reactions and palladium-catalyzed Buchwald-Hartwig amination protocols [12]. The choice of synthetic method significantly impacts the overall efficiency and scalability of the process.

Optimization of Stepwise Functionalization Procedures

The O-alkylation step involves the reaction of 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one with 1-bromo-4-chlorobutane in the presence of potassium carbonate as base [16]. Optimization studies revealed that temperature control between 80-110°C and reaction times of 2-4 hours provide optimal conversion rates while minimizing side reactions [13]. Solvent selection proved critical, with dimethylformamide (DMF), ethanol, and tetrahydrofuran (THF) demonstrating superior performance compared to alternative solvents [17] [16].

The oxidation step converts the tetrahydroquinolinone intermediate to the corresponding quinolin-2(1H)-one through aromatization [13] [7]. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) emerged as the preferred oxidizing agent, providing high yields and clean reaction profiles [7] [8]. The reaction proceeds optimally at temperatures between 60-80°C in THF as solvent, with reaction times ranging from 3-6 hours [8]. Alternative oxidizing systems including persulfate salts have also demonstrated efficacy in this transformation [13].

The final N-alkylation step involves coupling the quinolinone intermediate with 1-(benzo[b]thiophen-4-yl)piperazine to form the target compound [13] [12]. This reaction requires elevated temperatures (100-120°C) and extended reaction times (4-8 hours) to achieve complete conversion [13]. The use of potassium carbonate and potassium iodide as co-catalysts significantly enhances reaction rates and yields [12]. Solvent optimization studies identified DMF and N-methylpyrrolidinone (NMP) as optimal reaction media [13].

Process parameter optimization extended to pH control strategies. The O-alkylation and N-alkylation steps require basic conditions (pH 8-11), while the oxidation step proceeds optimally under neutral conditions (pH 6-8) [13]. Careful monitoring of pH throughout the reaction sequence prevents formation of undesired side products and ensures consistent product quality [13].

Catalyst loading optimization revealed that reduced quantities of expensive catalysts could be employed without compromising yields. For palladium-catalyzed reactions, catalyst loadings as low as 1 mol% proved sufficient for efficient conversions [12]. This optimization significantly reduces manufacturing costs while maintaining product quality standards.

Industrial-Scale Production Challenges

Industrial-scale production of brexpiprazole presents numerous technical and economic challenges that require sophisticated engineering solutions. The primary challenges encompass reaction scale-up, heat and mass transfer limitations, solvent management, and product purification at commercial scales [18] [19].

Thermal management represents a critical challenge during scale-up operations. The exothermic nature of several synthetic steps, particularly the oxidation and alkylation reactions, requires robust temperature control systems to prevent runaway reactions and ensure product quality [13] [19]. Industrial reactors must incorporate efficient heat removal systems and temperature monitoring capabilities to maintain reaction temperatures within specified ranges [19].

Mass transfer limitations become pronounced at industrial scales, particularly for heterogeneous reactions involving solid bases or catalysts [19]. Optimization of agitation systems, reactor design, and catalyst particle size distribution proves essential for maintaining reaction efficiency. The three-step synthesis route has been successfully validated at kilogram scales, demonstrating commercial viability [13] [14].

Solvent management represents a significant operational challenge due to the large volumes of organic solvents required. DMF and THF, commonly employed in the synthetic sequence, require specialized handling and recovery systems due to their toxicity and environmental impact [18] [19]. Implementation of solvent recovery and recycling systems reduces both environmental impact and manufacturing costs [19].

The handling of intermediates, particularly those containing reactive functional groups, requires specialized storage and transfer systems. 4-Chlorobenzo[b]thiophene and related intermediates exhibit sensitivity to moisture and light, necessitating controlled atmosphere storage and handling procedures [6] [20].

Quality control at industrial scales requires sophisticated analytical systems capable of monitoring reaction progress and identifying process-related impurities in real-time [21] [22]. High-performance liquid chromatography (HPLC) systems with mass spectrometric detection provide the necessary analytical capability for process monitoring and quality assurance [21] [23].

Equipment selection and design must accommodate the corrosive nature of certain reagents and reaction conditions. Reactor materials must resist corrosion from acidic and basic reaction media while maintaining structural integrity under elevated temperatures and pressures [19].

Supply chain management for starting materials and intermediates requires careful coordination to ensure consistent availability and quality. The specialized nature of certain intermediates may limit supplier options and require strategic inventory management [18] [24].

Purification and Quality Control Protocols

Purification and quality control protocols for brexpiprazole manufacture require sophisticated methodologies to achieve pharmaceutical-grade purity standards. The final product must meet stringent specifications including API purity ≥99.90% by HPLC analysis and total impurities ≤0.10% [13] [21] [22].

Recrystallization emerges as the primary purification technique for brexpiprazole, leveraging the compound's crystalline properties to achieve high purity levels [13] [25] [26]. The recrystallization process typically employs methanol or ethanol as the recrystallization solvent, with careful temperature control during dissolution and crystallization phases [16] [26] [27]. The process involves dissolving crude brexpiprazole in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution [26] [27].

Process-related impurities require specific identification and control strategies to ensure product safety and efficacy [21] [22] [28]. The major identified impurities include structural analogs arising from incomplete reactions, side products from competing reaction pathways, and degradation products formed under process conditions [21] [22]. Liquid chromatography-mass spectrometry (LC-MS) analysis provides the analytical foundation for impurity identification and structural characterization [21] [22].

Column chromatography serves as an intermediate purification step, particularly following the oxidation reaction [13]. Silica gel chromatography with appropriate solvent systems effectively separates the desired quinolinone product from unreacted starting materials and oxidation byproducts [13]. The choice of mobile phase composition requires optimization to achieve adequate separation while maintaining reasonable processing times.

High-performance liquid chromatography (HPLC) represents the primary analytical technique for quality control analysis [23]. The optimized HPLC method employs reverse-phase chromatography with photodiode array detection at 213-227 nm wavelength [29] [23]. Mobile phase composition typically consists of phosphate buffer and acetonitrile with pH adjustment to optimize chromatographic separation [29] [23].

Residual solvent analysis requires gas chromatography with headspace sampling (GC-HS) to quantify residual organic solvents [23]. The analysis must demonstrate compliance with International Council for Harmonisation (ICH) guidelines for residual solvents, with limits typically ≤500 ppm for Class 2 solvents [23].

Heavy metals analysis employs inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify metallic impurities [23]. Specifications typically require heavy metals content ≤10 ppm to ensure product safety [23].

Moisture content determination utilizes Karl Fischer titration to quantify water content, with specifications typically requiring ≤0.5% moisture to ensure product stability [23]. Particle size distribution analysis employs laser diffraction techniques to characterize the physical properties of the crystalline product [23].

Stability-indicating analytical methods require validation to demonstrate specificity for brexpiprazole in the presence of degradation products [23]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions establish the stability profile and validate analytical method specificity [23].

Green Chemistry Approaches in Synthesis

Green chemistry approaches for brexpiprazole synthesis focus on reducing environmental impact while maintaining manufacturing efficiency and product quality. These approaches encompass solvent-free reactions, microwave-assisted synthesis, atom economy optimization, and waste minimization strategies [30] [31] [32] [33] [34].

Solvent-free synthesis methodologies eliminate or significantly reduce organic solvent consumption, addressing both environmental and economic concerns [31] [34]. Mechanochemical approaches utilizing ball milling or grinding techniques enable certain reactions to proceed without solvents while often providing enhanced reaction rates and yields [34]. These methods prove particularly applicable for solid-state reactions involving crystalline intermediates.

Microwave-assisted synthesis offers significant advantages in terms of reaction rate enhancement and energy efficiency [30] [33]. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes for certain transformations [33]. The selective heating mechanism of microwave energy often improves reaction selectivity and reduces side product formation [33]. Studies demonstrate successful application of microwave techniques for pyrazole and quinolinone synthesis, relevant to brexpiprazole intermediate preparation [33].

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste byproduct formation [32]. Computational analysis using reaction SMILES enables quantitative assessment of atom economy for different synthetic routes [32]. The optimized three-step synthesis route achieves atom economy values of 75-82%, representing significant improvement over earlier synthetic approaches [32].

Catalyst system optimization emphasizes the use of recyclable and environmentally benign catalysts [12] [33]. Palladium-catalyzed Buchwald-Hartwig amination reactions benefit from catalyst loading reduction to as low as 1 mol% without compromising reaction efficiency [12]. Heterogeneous catalysts offer advantages in terms of recyclability and product purification simplicity.

Solvent selection strategies prioritize environmentally benign solvents with favorable health, safety, and environmental profiles [34]. Water emerges as an attractive solvent for certain transformations, particularly those involving polar intermediates [33]. Ionic liquids and deep eutectic solvents represent alternative green solvent systems with favorable properties including negligible vapor pressure and recyclability [34].

Process intensification techniques combine multiple synthetic steps into single-pot procedures, reducing overall waste generation and processing time [33] [34]. One-pot synthesis approaches eliminate intermediate isolation and purification steps, improving overall process efficiency while reducing solvent consumption [33].

Energy efficiency improvements focus on operating reactions at lower temperatures and pressures while maintaining acceptable reaction rates [33] [34]. Microwave-assisted reactions often proceed at lower bulk temperatures due to selective molecular heating mechanisms [33]. Ultrasonic activation provides an alternative energy input method that can enhance reaction rates under mild conditions [34].

Waste stream management encompasses solvent recovery and recycling systems that capture and purify process solvents for reuse [34]. Distillation and advanced separation techniques enable solvent recovery rates exceeding 90% for many organic solvents [34]. Aqueous waste stream treatment removes organic contaminants before discharge, ensuring environmental compliance.

Brexpiprazole, chemically designated as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, represents a novel atypical antipsychotic compound with distinctive physicochemical characteristics that significantly influence its pharmaceutical behavior and therapeutic applications [1] [2]. This comprehensive analysis examines the compound's fundamental properties across multiple domains, including solubility characteristics, thermal stability, ionization behavior, partition coefficients, and crystalline polymorphism, providing critical insights for pharmaceutical development and formulation optimization.

Solubility Characteristics Across pH Gradients

pH-Dependent Solubility Profile

Brexpiprazole exhibits pronounced pH-dependent solubility characteristics, demonstrating orders of magnitude variation across the physiologically relevant pH range [2] [3]. The compound demonstrates maximal aqueous solubility under acidic conditions, with progressively decreasing solubility as pH approaches neutrality and alkalinity.

pHSolubility (mg/mL)Temperature (°C)Reference
2.00.56 [2]25TGA Report
4.00.13 [4]25MIMS Database
6.00.0020 [4]25MIMS Database
7.00.0063 [5]25Research Literature
Water (neutral)0.0024 [2]25TGA Report

The dramatic reduction in solubility from acidic to neutral pH conditions reflects the compound's weakly basic nature, with a pKa of 7.8 [2] [4]. At acidic pH values, protonation of the piperazine nitrogen enhances water solubility through ionic interactions. Conversely, at physiological and alkaline pH conditions, the neutral molecular form predominates, resulting in substantially reduced aqueous solubility due to the compound's lipophilic character [3].

Solvent Solubility Characteristics

Brexpiprazole demonstrates limited solubility in aqueous media but exhibits enhanced dissolution in organic solvents. At 25°C, the compound achieves 1.2 mg/mL solubility in 99.5% ethanol [2], representing a 500-fold enhancement compared to water solubility. Additional solvent compatibility studies indicate moderate solubility in dichloromethane, chloroform, and methanol [6]. For pharmaceutical formulation purposes, dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) provide superior solvation, with approximate solubilities of 25 mg/mL and 30 mg/mL, respectively [7].

Buffer System Interactions

The compound's solubility behavior in buffered systems reflects its ionization characteristics and molecular interactions. In phosphate-buffered saline (PBS) at pH 7.2, brexpiprazole achieves approximately 0.12 mg/mL solubility when pre-dissolved in DMF and subsequently diluted in a 1:7 DMF:PBS ratio [7]. This enhanced solubility in mixed solvent systems provides practical implications for analytical methodology development and parenteral formulation approaches.

Thermal Stability and Degradation Pathways

Thermal Transition Characteristics

Brexpiprazole demonstrates characteristic thermal behavior with a melting point of 183°C, accompanied by decomposition [2] [8]. Differential scanning calorimetry (DSC) analysis reveals a peak temperature of 184.75°C with an associated enthalpy of fusion of -74.94 J/g [9]. The compound exists as non-hygroscopic, white to off-white crystalline material, maintaining structural integrity under standard storage conditions.

Forced Degradation Studies

Comprehensive stability assessment under International Conference on Harmonization (ICH) guidelines reveals distinct degradation profiles across various stress conditions [10] [11]:

ConditionResultMass Balance (%)Primary Degradation Products
Acid Hydrolysis (2N HCl, 24h, RT) [10]4.6% degradation, stable98.4Minimal degradation
Base Hydrolysis (2N NaOH, 24h, RT) [10]3.8% degradation, stable99.7Minimal degradation
Oxidative Degradation (10% H₂O₂, 24h, RT) [10]12.5% degradation102.6N-oxide formation
Thermal Degradation (105°C, 7 days) [10]2.0% degradation, stable100.69Thermal isomers
Photolytic Degradation (1.2 million lux·hr) [10]0.8% degradation, stable99.8Photodimers

Oxidative Degradation Mechanisms

The primary degradation pathway involves oxidative transformation, specifically N-oxide formation at the piperazine nitrogen [10] [12]. Mass spectrometric analysis identifies the major oxidative degradation product with molecular weight 449.05 m/z, representing addition of one oxygen atom to the parent molecule [10]. Nuclear magnetic resonance spectroscopy confirms the N-oxide structure, with characteristic chemical shift alterations in both ¹H and ¹³C NMR spectra [10].

Advanced metabolic studies reveal multiple oxidation sites, including both N-oxide and S-oxide formation potential [13]. The benzothiophene sulfur represents an additional oxidation-susceptible site, forming sulfoxide and sulfone metabolites under specific oxidative conditions [13] [14]. The relative stability of S-oxide versus N-oxide products depends on electron density distribution and molecular orbital characteristics.

Photostability Considerations

Photolytic degradation studies demonstrate remarkable stability under standard light exposure conditions [10] [15]. However, specialized investigations reveal formation of photocatalytic [2+2] pericyclic reaction products, specifically syn head-to-tail dimers, when exposed to direct sunlight [15]. These photodimers can reach approximately 1.7% formation within five minutes under intense solar radiation, emphasizing the importance of light protection in pharmaceutical formulations.

pKa Determination and Protonation Behavior

Ionization Constants

Brexpiprazole exhibits weakly basic characteristics with experimentally determined pKa values indicating complex ionization behavior [1] [2] [6]:

PropertyValueMethodReference
pKa (strongest basic) [1]8.4Chemaxon predictionDrugBank
pKa (strongest acidic) [1]13.56Chemaxon predictionDrugBank
pKa (experimental) [2]7.8Experimental determinationTGA Report
pKa (predicted) [6]11.22ChemicalBook predictionChemicalBook

The experimentally determined pKa of 7.8 [2] [4] corresponds to the piperazine nitrogen protonation, representing the primary ionizable group under physiological conditions. This value indicates that approximately 80% of brexpiprazole molecules exist in protonated form at pH 7.4, significantly influencing solubility and membrane permeability characteristics.

Protonation State Distribution

Henderson-Hasselbalch equation calculations reveal pH-dependent protonation state distributions critical for pharmaceutical behavior understanding. At gastric pH (1.5-3.0), greater than 99% of molecules exist in protonated form, explaining enhanced solubility under acidic conditions. At physiological pH (7.4), approximately 80% protonation occurs, while at intestinal pH (8.0-8.5), the neutral molecular form predominates [4].

Membrane Permeability Implications

The compound's ionization behavior directly influences membrane permeability and absorption characteristics. The predominantly ionized form at physiological pH potentially limits passive diffusion across biological membranes, while the neutral form facilitates lipophilic membrane partitioning. This dual behavior necessitates careful consideration in formulation development and bioavailability optimization strategies.

Partition Coefficients (logP/logD) Analysis

Lipophilicity Characteristics

Brexpiprazole demonstrates substantial lipophilicity, with partition coefficient determinations revealing values exceeding 4.0 across multiple analytical approaches [1] [2] [16]:

ParameterValueConditionsReference
Log P (experimental) [2]>4.0n-octanol/Britton-Robinson buffer pH 7.06TGA Report
Log P (ALOGPS) [1]5.38Computational predictionDrugBank
Log P (Chemaxon) [1]4.65Computational predictionDrugBank
Log P (literature) [16]5.015Literature compilationPBPK Study

The experimentally determined partition coefficient exceeding 4.0 between n-octanol and Britton-Robinson buffer at pH 7.06 [2] confirms the compound's pronounced lipophilic character. This high lipophilicity facilitates blood-brain barrier penetration, essential for central nervous system activity, while simultaneously presenting formulation challenges for aqueous-based delivery systems.

Distribution Coefficient Considerations

While specific logD determinations at physiological pH remain limited in available literature, the compound's pKa of 7.8 suggests significant pH-dependent partitioning behavior. At acidic pH, the ionized form exhibits reduced lipophilicity, while at alkaline pH, the neutral molecular form demonstrates maximal lipophilic partitioning. This pH-dependent behavior influences bioavailability and tissue distribution characteristics.

Computational Predictions and Experimental Correlations

Computational predictions using ALOGPS methodology yield logP values of 5.38 [1], while Chemaxon algorithms predict 4.65 [1]. The variation between computational approaches and experimental determinations reflects the complexity of molecular interactions and the limitations of predictive modeling for structurally complex pharmaceutical compounds. Experimental validation remains essential for accurate lipophilicity assessment.

Crystalline Polymorphism Investigation

Polymorphic Form Characterization

Comprehensive crystalline form screening identifies multiple solid-state forms of brexpiprazole, including three unsolvated polymorphs, solvated forms, and hydrated structures [3] [17]:

FormStabilityMelting Point (°C)Reference
Form I [3]Thermodynamically stable at ambient temperature181 (Form I endotherm)ACS Crystal Growth Design
Form II [3]Least stable polymorph139 (converts to Form III)ACS Crystal Growth Design
Form III [3]Intermediate stability150 (converts to Form I)ACS Crystal Growth Design
Dihydrate (S·2H₂O) [3]Stable hydrated form in aqueous environmentHydrated formACS Crystal Growth Design

Polymorphic Relationships and Thermodynamic Stability

Thermal analysis and solvent-mediated conversion experiments establish monotropic relationships among the three unsolvated polymorphs [3] [17]. Form I represents the thermodynamically stable polymorph at ambient temperature, while Form II constitutes the least stable variant. Form III demonstrates intermediate thermodynamic stability with characteristic thermal conversion behavior.

Differential scanning calorimetry reveals distinct thermal signatures for each polymorphic form. Form III exhibits a weak endotherm at approximately 150°C with concurrent exothermic recrystallization to Form I at 181°C [17]. Form II demonstrates broader thermal transitions at 139°C, followed by conversion pathways similar to Form III behavior.

Solvated and Hydrated Forms

Crystallization screening identifies multiple solvated forms, including two methanol solvates, a toluene hemisolvate, and a thermodynamically stable dihydrate [3]. The dihydrate form (S·2H₂O) demonstrates particular significance as the stable crystalline form when exposed to aqueous environments.

X-ray crystallographic analysis of the dihydrate structure reveals two water molecules connecting two brexpiprazole molecules through hydrogen bonding networks [3]. These interactions involve both piperazine nitrogen and quinolinone carbonyl oxygen atoms, creating stable crystal lattice arrangements that influence solubility and dissolution characteristics.

Patent Polymorphic Forms

Additional polymorphic forms identified in patent literature include Forms G, J, and M [18] [19], characterized by distinct X-ray powder diffraction patterns and solid-state nuclear magnetic resonance spectra. These forms represent alternative crystalline arrangements with potential pharmaceutical applications, though detailed stability and solubility data remain proprietary.

Pharmaceutical Implications of Polymorphism

The existence of multiple crystalline forms presents both opportunities and challenges for pharmaceutical development. Form I, as the thermodynamically stable polymorph, provides predictable performance characteristics for formulation development. However, the dihydrate form's stability in aqueous environments necessitates careful consideration for solution-based formulations and dissolution testing protocols.

The identification of multiple solvated forms emphasizes the importance of manufacturing process control and storage condition optimization. Solvent residues from crystallization processes could potentially influence polymorphic form stability and require monitoring throughout pharmaceutical manufacturing operations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

433.18239829 g/mol

Monoisotopic Mass

433.18239829 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2J3YBM1K8C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Brexpiprazole is indicated as adjunctive therapy to antidepressants for the treatment of major depressive disorder in adults. It is also indicated for the treatment of schizophrenia in patients 13 years of age and older. Brexpiprazole is also indicated for the treatment of agitation associated with dementia due to Alzheimer’s disease; however, it is not indicated as an as-needed (“prn”) treatment for this condition.
Treatment of schizophrenia.
Treatment of schizophrenia

Livertox Summary

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

N05AX16
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX16 - Brexpiprazole

Mechanism of Action

Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

913611-97-9

Absorption Distribution and Excretion

After a single-dose administration, the Tmax was four hours and the absolute oral bioavailability was 95%. Brexpiprazole steady-state concentrations were attained within 10 to 12 days of dosing. After single and multiple once-daily dose administration, the Cmax and AUC increased dose-proportionally. A high-fat meal did not significantly affect the Cmax or AUC of brexpiprazole.
Following a single oral dose of radiolabeled brexpiprazole, approximately 25% and 46% of radioactivity was recovered in the urine and feces, respectively. Less than 1% of unchanged brexpiprazole was excreted in the urine, and approximately 14% of the oral dose was recovered unchanged in the feces.
The volume of distribution of brexpiprazole following intravenous administration is 1.56 ± 0.42 L/kg, indicating extravascular distribution.
Apparent oral clearance of brexpiprazole after once-daily administration is 19.8 (±11.4) mL/h/kg.

Metabolism Metabolites

According to _in vitro_ studies, brexpiprazole is mainly metabolized by CYP3A4 and CYP2D6. Brexpiprazole and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration. At steady-state, DM-3411 represented 23% to 48% of brexpiprazole exposure (AUC) in plasma. DM-3411 is considered not to be pharmacologically active.

Wikipedia

Brexpiprazole
Araloside_A

FDA Medication Guides

Rexulti
Brexpiprazole
TABLET;ORAL
OTSUKA
05/10/2023

Biological Half Life

After multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, DM-3411, were 91 hours and 86 hours, respectively.

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Jackowiak EM, Chou KL. Severe parkinsonism caused by brexpiprazole: A case report. Parkinsonism Relat Disord. 2019 Nov 13;69:138-139. doi: 10.1016/j.parkreldis.2019.11.013. [Epub ahead of print] PubMed PMID: 31756572.
2: Yoshimura Y, Shimizu H, Yamashita R, Washida K, Takeda T, Aoki S. Association between previous high-dose antipsychotic therapy and brexpiprazole discontinuation after the initiation of brexpiprazole in patients with schizophrenia or schizoaffective disorder. Int Clin Psychopharmacol. 2019 Nov 15. doi: 10.1097/YIC.0000000000000296. [Epub ahead of print] PubMed PMID: 31743231.
3: Suzuki M, Niidome K, Maeda K, Kikuchi T, Usami T, Futamura T. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug brexpiprazole (REXULTI(®) Tablets 1 mg, 2 mg)]. Nihon Yakurigaku Zasshi. 2019;154(5):275-287. doi: 10.1254/fpj.154.275. Japanese. PubMed PMID: 31735758.
4: Grossberg GT, Kohegyi E, Mergel V, Josiassen MK, Meulien D, Hobart M, Slomkowski M, Baker RA, McQuade RD, Cummings JL. Efficacy and Safety of Brexpiprazole for the Treatment of Agitation in Alzheimer's Dementia: Two 12-Week, Randomized, Double-Blind, Placebo-Controlled Trials. Am J Geriatr Psychiatry. 2019 Oct 1. pii: S1064-7481(19)30521-4. doi: 10.1016/j.jagp.2019.09.009. [Epub ahead of print] PubMed PMID: 31708380.
5: Sanagawa A, Shiraishi N, Sekiguchi F, Akechi T, Kimura K. Successful Use of Brexpiprazole for Parkinson's Disease Psychosis Without Adverse Effects: A Case Report. J Clin Psychopharmacol. 2019 Nov/Dec;39(6):685-687. doi: 10.1097/JCP.0000000000001127. PubMed PMID: 31688389.
6: Okada T, Kumakura J, Yasuda M, Suda S. Treatment-resistant schizophrenia successfully maintained with brexpiprazole following abrupt withdrawal of clozapine due to neutropenia. Asian J Psychiatr. 2019 Oct 18;47:101836. doi: 10.1016/j.ajp.2019.10.016. [Epub ahead of print] PubMed PMID: 31677398.
7: Citrome L, Ouyang J, Shi L, Meehan SR, Baker RA, Weiss C. Effect of Brexpiprazole on Agitation and Hostility in Patients With Schizophrenia: Post Hoc Analysis of Short- and Long-Term Studies. J Clin Psychopharmacol. 2019 Nov/Dec;39(6):597-603. doi: 10.1097/JCP.0000000000001113. PubMed PMID: 31652166.
8: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548464/ PubMed PMID: 31643783.
9: Newcomer JW, Eriksson H, Zhang P, Meehan SR, Weiss C. Changes in Metabolic Parameters and Body Weight in Patients With Major Depressive Disorder Treated With Adjunctive Brexpiprazole: Pooled Analysis of Phase 3 Clinical Studies. J Clin Psychiatry. 2019 Oct 1;80(6). pii: 18m12680. doi: 10.4088/JCP.18m12680. PubMed PMID: 31577867.
10: Chen B, Zhang XD, Wen J, Zhang B, Chen D, Wang S, Cai JP, Hu GX. Effects of 26 Recombinant CYP3A4 Variants on Brexpiprazole Metabolism. Chem Res Toxicol. 2019 Oct 17. doi: 10.1021/acs.chemrestox.9b00186. [Epub ahead of print] PubMed PMID: 31560202.
11: Sanomachi T, Suzuki S, Togashi K, Seino S, Yoshioka T, Kitanaka C, Okada M, Yamamoto M. Brexpiprazole Reduces Survivin and Reverses EGFR Tyrosine Kinase Inhibitor Resistance in Lung and Pancreatic Cancer. Anticancer Res. 2019 Sep;39(9):4817-4828. doi: 10.21873/anticanres.13667. PubMed PMID: 31519584.
12: Amada N, Akazawa H, Ohgi Y, Maeda K, Sugino H, Kurahashi N, Kikuchi T, Futamura T. Brexpiprazole has a low risk of dopamine D(2) receptor sensitization and inhibits rebound phenomena related to D(2) and serotonin 5-HT(2A) receptors in rats. Neuropsychopharmacol Rep. 2019 Sep 5. doi: 10.1002/npr2.12076. [Epub ahead of print] PubMed PMID: 31487433.
13: Fornaro M, Fusco A, Anastasia A, Cattaneo CI, De Berardis D. Brexpiprazole for treatment-resistant major depressive disorder. Expert Opin Pharmacother. 2019 Nov;20(16):1925-1933. doi: 10.1080/14656566.2019.1654457. Epub 2019 Aug 20. PubMed PMID: 31431092.
14: Cha DS, Luo X, Ahmed J, Becirovic L, Cha RH, McIntyre RS. Brexpiprazole as an augmentation agent to antidepressants in treatment resistant major depressive disorder. Expert Rev Neurother. 2019 Sep;19(9):777-783. doi: 10.1080/14737175.2019.1653759. Epub 2019 Aug 14. PubMed PMID: 31389279.
15: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.
16: Kishi T, Sakuma K, Nomura I, Matsuda Y, Mishima K, Iwata N. Brexpiprazole as Adjunctive Treatment for Major Depressive Disorder Following Treatment Failure With at Least One Antidepressant in the Current Episode: a Systematic Review and Meta-Analysis. Int J Neuropsychopharmacol. 2019 Nov 1;22(11):698-709. doi: 10.1093/ijnp/pyz040. PubMed PMID: 31350882; PubMed Central PMCID: PMC6872963.
17: Thase ME, Zhang P, Weiss C, Meehan SR, Hobart M. Efficacy and safety of brexpiprazole as adjunctive treatment in major depressive disorder: overview of four short-term studies. Expert Opin Pharmacother. 2019 Oct;20(15):1907-1916. doi: 10.1080/14656566.2019.1638913. Epub 2019 Jul 10. Review. PubMed PMID: 31290344.
18: Suzuki S, Yamamoto M, Sanomachi T, Togashi K, Sugai A, Seino S, Yoshioka T, Kitanaka C, Okada M. Brexpiprazole, a Serotonin-Dopamine Activity Modulator, Can Sensitize Glioma Stem Cells to Osimertinib, a Third-Generation EGFR-TKI, via Survivin Reduction. Cancers (Basel). 2019 Jul 5;11(7). pii: E947. doi: 10.3390/cancers11070947. PubMed PMID: 31284441; PubMed Central PMCID: PMC6679129.
19: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.
20: Suzuki S, Yamamoto M, Togashi K, Sanomachi T, Sugai A, Seino S, Yoshioka T, Kitanaka C, Okada M. In vitro and in vivo anti-tumor effects of brexpiprazole, a newly-developed serotonin-dopamine activity modulator with an improved safety profile. Oncotarget. 2019 May 28;10(37):3547-3558. doi: 10.18632/oncotarget.26949. eCollection 2019 May 28. PubMed PMID: 31191825; PubMed Central PMCID: PMC6544401.

Explore Compound Types